molecular formula C17H25N5O5 B14480037 Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, (R)-(-)- CAS No. 69463-38-3

Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, (R)-(-)-

Cat. No.: B14480037
CAS No.: 69463-38-3
M. Wt: 379.4 g/mol
InChI Key: ZPANGIRRRHIUNM-CYBMUJFWSA-N
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Description

Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- is a complex organic compound with a unique structure that combines acetamide and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- typically involves multiple steps. One common method includes the acylation of a suitable amine precursor with an acetic anhydride derivative. The reaction conditions often require a controlled temperature environment, typically between 0°C to 50°C, and the use of a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or purine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures.

    Purine derivatives: Compounds with similar purine moieties.

Uniqueness

What sets Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- apart is its unique combination of acetamide and purine structures, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

CAS No.

69463-38-3

Molecular Formula

C17H25N5O5

Molecular Weight

379.4 g/mol

IUPAC Name

[(2R)-2-[acetyl-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]amino]butyl] acetate

InChI

InChI=1S/C17H25N5O5/c1-6-13(9-27-12(3)24)22(11(2)23)8-7-21-10-18-15-14(21)16(25)20(5)17(26)19(15)4/h10,13H,6-9H2,1-5H3/t13-/m1/s1

InChI Key

ZPANGIRRRHIUNM-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](COC(=O)C)N(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)C

Canonical SMILES

CCC(COC(=O)C)N(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)C

Origin of Product

United States

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